molecular formula C25H25N7O7S2 B2604759 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide CAS No. 459154-61-1

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2604759
CAS No.: 459154-61-1
M. Wt: 599.64
InChI Key: AQNLNMXBXZVZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with two distinct sulfamoyl groups:

  • N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl: The pyrimidine ring with methoxy substituents may facilitate hydrogen bonding and π-π stacking interactions, relevant in biological targeting .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O7S2/c1-38-23-17-22(29-25(30-23)39-2)31-40(34,35)20-11-7-19(8-12-20)28-24(33)18-5-9-21(10-6-18)41(36,37)32(15-3-13-26)16-4-14-27/h5-12,17H,3-4,15-16H2,1-2H3,(H,28,33)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNLNMXBXZVZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N6O4S2C_{22}H_{24}N_6O_4S_2 and a molecular weight of approximately 492.58 g/mol. Its structure includes sulfamoyl groups and a pyrimidine derivative, which may contribute to its biological effects.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of intermediates via nucleophilic substitutions.
  • Coupling reactions , such as Suzuki–Miyaura coupling, to construct the desired molecular framework.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfamoyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research on related compounds has demonstrated that modifications in the sulfamoyl and benzamide moieties can lead to enhanced antiproliferative effects against cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

The proposed mechanism of action involves interaction with specific enzymes or receptors within cellular pathways. The sulfamoyl groups may inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis, leading to antiproliferative effects. Additionally, the presence of the pyrimidine ring may enhance binding affinity to target proteins involved in cancer progression .

Case Studies

StudyCompoundBiological ActivityIC50 Value
Jaju et al. (2020)Sulfamethoxazole derivativesAntitubercular6.25 µg/mL
MDPI Study (2023)Quinazoline derivativesAntiproliferative0.50 µM
PMC Study (2020)TriazolethionesChemopreventiveNot specified

These studies illustrate the compound's potential across various biological applications.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for further research.

Antimicrobial Activity

Compounds similar to this one have demonstrated significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. This suggests potential use in treating tuberculosis and other bacterial infections.

Anticancer Activity

Benzothiazole derivatives, closely related to this compound, have been shown to possess anticancer properties through various mechanisms, including:

  • Induction of apoptosis
  • Cell cycle arrest

In vitro studies indicate that these compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Study: Antimycobacterial Evaluation

A study evaluated the antitubercular activity of various sulfamoyl derivatives against Mycobacterium tuberculosis strains. Results indicated significant inhibition at concentrations as low as 6.25 µg/mL, highlighting the potential of this class of compounds in tuberculosis treatment.

Case Study: Acetylcholinesterase Inhibition

Another area of investigation involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have demonstrated effective AChE inhibition, suggesting that this compound could be explored for neuroprotective applications.

Data Table: Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Mycobacterium tuberculosisStudy on sulfamoyl derivatives
AnticancerInduces apoptosis and inhibits tumor cell proliferationResearch on benzothiazole derivatives
AChE InhibitionPotential neuroprotective effectsInvestigations on similar compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / Identifier Pyrimidine Substituents Sulfamoyl Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2,6-dimethoxy N,N-bis(2-cyanoethyl) ~538.5* High polarity due to cyano groups
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide 4-methyl N,N-bis(2-methylpropyl) ~529.6 Lipophilic; bulky substituents may hinder binding
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide 2,6-dimethoxy None (unsubstituted sulfamoyl) 414.4 Simplified structure; lower steric hindrance
Bis-pyrimidine derivatives (e.g., Compounds 12–17 in ) Nitrophenyl/aryl groups Varied amide/aryl substituents 600–800 Extended conjugation; rigid backbones

*Calculated based on formula.

Key Observations:
  • Sulfamoyl Substituents: The bis(2-cyanoethyl) groups in the target compound introduce polarity and electron deficiency, distinguishing it from the lipophilic bis(2-methylpropyl) groups in and the unsubstituted sulfamoyl in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a pyrimidine precursor (e.g., 2,6-dimethoxypyrimidin-4-amine) with sulfonyl chlorides under basic conditions (e.g., triethylamine), followed by coupling with benzamide derivatives. Temperature control (0–25°C) and anhydrous solvents (DMF, dichloromethane) are critical to minimize side reactions .
  • Key considerations :

  • Purification via column chromatography or recrystallization.
  • Monitoring intermediates using TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Confirm sulfamoyl and benzamide moieties via 1^1H/13^13C NMR chemical shifts (e.g., sulfonamide protons at δ 7.5–8.5 ppm, pyrimidine carbons at δ 160–170 ppm) .
  • IR : Detect characteristic peaks for S=O (~1350 cm1^{-1}), C≡N (~2250 cm1^{-1}), and amide C=O (~1650 cm1^{-1}) .
  • HPLC/MS : Ensure >95% purity and molecular ion consistency with theoretical mass (e.g., [M+H]+ ~750–800 Da) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate and biodegradation pathways of this compound?

  • Methodology :

  • Laboratory studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Measure half-life (t1/2_{1/2}) via LC-MS/MS .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna, Danio rerio) to determine LC50_{50}/EC50_{50} values. Monitor bioaccumulation using radiolabeled analogs .
    • Data interpretation : Compare degradation rates under varying pH, temperature, and microbial activity to model environmental persistence .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability) for this compound?

  • Methodology :

  • Assay standardization : Use uniform cell lines (e.g., HEK293, HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Batch analysis : Test multiple synthetic batches to rule out impurity effects (e.g., residual solvents, unreacted intermediates) .
  • Statistical tools : Apply ANOVA or linear regression to correlate structural modifications (e.g., substituent electronegativity) with activity trends .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG400/saline mixtures for intravenous administration.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Micronization : Reduce particle size via jet milling to improve dissolution rates .

Methodological Frameworks for Interdisciplinary Studies

Q. How can computational chemistry predict binding modes of this compound with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • Validation : Cross-reference predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What advanced analytical techniques are required to characterize degradation products formed under oxidative stress?

  • Methodology :

  • LC-HRMS/MS : Identify sulfoxide/sulfone derivatives via accurate mass and fragmentation patterns.
  • EPR spectroscopy : Detect free radicals generated during photodegradation .
    • Case study : Compare stability in dark vs. UV-light conditions to assess photolytic susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.